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Compound of Interest

4-(4-Ethoxyphenyl)-4-oxobutanoic
Compound Name: d
aci

cat. No.: B1582563

An In-depth Technical Guide to the Spectroscopic Data of 4-(4-ethoxyphenyl)-4-oxobutanoic
acid

Introduction

4-(4-ethoxyphenyl)-4-oxobutanoic acid is a carboxylic acid derivative with potential
applications in organic synthesis and medicinal chemistry. Its molecular structure incorporates
several key functional groups: a carboxylic acid, a ketone, an ether, and a disubstituted
aromatic ring. The precise characterization of this molecule is paramount for its use in research
and development, and spectroscopic techniques provide the necessary tools for this purpose.
This guide offers a comprehensive overview of the expected spectroscopic data for 4-(4-
ethoxyphenyl)-4-oxobutanoic acid, including mass spectrometry, infrared (IR) spectroscopy,
and nuclear magnetic resonance (NMR) spectroscopy. The information presented herein is
intended to assist researchers in the identification and characterization of this compound.

Molecular Structure and Key Features

The structural formula of 4-(4-ethoxyphenyl)-4-oxobutanoic acid is C12H1404, with a
molecular weight of 222.24 g/mol .[1] Understanding the arrangement of atoms and functional
groups is crucial for interpreting its spectroscopic data.

Figure 1: Chemical structure of 4-(4-ethoxyphenyl)-4-oxobutanoic acid.
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Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-
charge ratio (m/z) of ions. For 4-(4-ethoxyphenyl)-4-oxobutanoic acid, electrospray
ionization (ESI) is a suitable method, as it is a soft ionization technique that typically keeps the
molecule intact.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of 4-(4-
ethoxyphenyl)-4-oxobutanoic acid.[2]

Adduct Predicted m/z
[M+H]* 223.09648
[M+Na]* 245.07842
[M-H]~ 221.08192
[M+NHa]* 240.12302
[M+K]* 261.05236
[M+H-H20]* 205.08646

Experimental Protocol for Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as
methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute the
stock solution with the mobile phase to a final concentration of 1-10 pg/mL.

 Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray
ionization (ESI) source.

o Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.
Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy
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Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which
causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the
functional groups present in the molecule.

licted Infrared Al : s

Expected Wavenumber

Functional Group Description
(cm™)

O-H (Carboxylic Acid) 3300-2500 (broad) Stretching vibration
C-H (Aromatic) 3100-3000 Stretching vibration
C-H (Aliphatic) 3000-2850 Stretching vibration
C=0 (Carboxylic Acid) 1725-1700 Stretching vibration
C=0 (Ketone) 1690-1670 Stretching vibration
C=C (Aromatic) 1600-1450 Ring stretching vibrations
C-O (Ether) 1260-1200 (asymmetric) Stretching vibration
C-O (Ether) 1075-1020 (symmetric) Stretching vibration
C-O (Carboxylic Acid) 1320-1210 Stretching vibration
O-H (Carboxylic Acid) 1440-1395 and 950-910 Bending vibrations

Experimental Protocol for Infrared Spectroscopy

e Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small
amount of the compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and
press the mixture into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance
(ATR) accessory can be used with the neat solid.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm™2).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for determining the structure of organic molecules.
It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.

Predicted 'H NMR Spectral Data

The predicted *H NMR spectrum of 4-(4-ethoxyphenyl)-4-oxobutanoic acid in CDCls would
show the following signals:

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~1.45 Triplet 3H -O-CHz2-CHs
~2.80 Triplet 2H -CO-CH2-CH2-COOH
~3.30 Triplet 2H -CO-CH2-CH2-COOH
~4.10 Quartet 2H -O-CH2-CHs
Aromatic H (ortho to -
~6.95 Doublet 2H
OEt)
Aromatic H (ortho to -
~7.95 Doublet 2H
CO-)
~11.0 Singlet 1H -COOH
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1H NMR Correlation
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Figure 2: Key *H NMR couplings for 4-(4-ethoxyphenyl)-4-oxobutanoic acid.

Predicted *C NMR Spectral Data

The predicted 3C NMR spectrum of 4-(4-ethoxyphenyl)-4-oxobutanoic acid in CDCIs would

show the following signals:
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Chemical Shift (6, ppm) Assighment

~14.7 -O-CH2-CHs

~28.5 -CO-CH2-CH2-COOH
~33.5 -CO-CH2-CH2-COOH
~63.8 -O-CH2-CHs

~114.5 Aromatic C (ortho to -OEt)
~129.5 Aromatic C (ipso to -CO-)
~130.5 Aromatic C (ortho to -CO-)
~163.0 Aromatic C (ipso to -OEt)
~178.0 -COOH

~196.5 Ar-CO-

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

e Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

» Data Acquisition: Acquire *H and 3C NMR spectra. For *H NMR, a standard pulse program is
sufficient. For 13C NMR, a proton-decoupled experiment is typically performed. Further 2D
NMR experiments like COSY and HSQC can be performed to confirm assignments.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding for the
characterization of 4-(4-ethoxyphenyl)-4-oxobutanoic acid. While the provided data is largely
predictive, it is based on well-established principles of spectroscopy and knowledge of similar
chemical structures. Researchers working with this compound can use this guide as a
reference for interpreting their own experimental results and confirming the identity and purity
of their samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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